Ethyl6-(3-hydroxyphenyl)hexanoate
Description
Ethyl 6-(3-hydroxyphenyl)hexanoate is an ester derivative of hexanoic acid featuring a 3-hydroxyphenyl substituent at the sixth carbon of the hexanoate chain. The 3-hydroxyphenyl group introduces aromaticity and a polar hydroxyl moiety, which likely influence its solubility, hydrophobicity, and biological activity compared to simpler esters .
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 6-(3-hydroxyphenyl)hexanoate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(16)10-5-3-4-7-12-8-6-9-13(15)11-12/h6,8-9,11,15H,2-5,7,10H2,1H3 |
InChI Key |
WJCTYLRQOXXRMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-hydroxyphenyl)hexanoate can be achieved through various methods. One common approach involves the esterification of 6-(3-hydroxyphenyl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-(3-hydroxyphenyl)hexanoate may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-hydroxyphenyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3-oxophenyl)hexanoic acid.
Reduction: Formation of 6-(3-hydroxyphenyl)hexanol.
Substitution: Formation of various substituted phenylhexanoates.
Scientific Research Applications
Ethyl 6-(3-hydroxyphenyl)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-(3-hydroxyphenyl)hexanoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to enzymes and receptors. Additionally, the ester group can undergo hydrolysis to release the active hydroxyphenylhexanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl 6-(3-Hydroxyphenyl)hexanoate and Related Compounds
*logP values estimated using structural analogs; †Predicted based on phenyl group contribution; ‡Experimental data from and .
Functional Group Impact on Properties
Aromatic vs. Aliphatic Esters
- Ethyl hexanoate: The absence of aromatic groups results in a lower molecular weight (144.21 vs. 236.31) and logP (2.92 vs. ~3.2), making it more volatile and suitable for flavoring applications .
- Ethyl 6-(3-hydroxyphenyl)hexanoate: The 3-hydroxyphenyl group enhances UV absorption and may confer antioxidant properties, akin to phenolic compounds like chloronaphthoquinone derivatives .
Hydroxyl Substitution Effects
- Ethyl 3-hydroxyhexanoate: The hydroxyl group reduces logP (1.8 vs. 2.92 for ethyl hexanoate), increasing water solubility and altering metabolic pathways .
- Ethyl 6-(3-hydroxyphenyl)hexanoate: The phenolic hydroxyl group may increase acidity (pKa ~10) compared to aliphatic hydroxyls, affecting its interaction with biological membranes or sorption properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6-(3-hydroxyphenyl)hexanoate, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves esterification of 6-(3-hydroxyphenyl)hexanoic acid with ethanol under acid catalysis. Key parameters include:
- Temperature : 60–80°C (prevents side reactions like decarboxylation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst : p-Toluenesulfonic acid (pTSA) improves esterification efficiency .
- Data Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of Ethyl 6-(3-hydroxyphenyl)hexanoate?
- NMR Analysis :
- 1H NMR : Look for characteristic signals: δ 1.2–1.4 ppm (ethyl CH3), δ 4.1–4.3 ppm (ester OCH2), and δ 6.7–7.2 ppm (aromatic protons from the 3-hydroxyphenyl group) .
- 13C NMR : Confirm ester carbonyl at ~170 ppm and ketone (if present) at ~200 ppm .
- IR Spectroscopy : Ester C=O stretch at 1720–1740 cm⁻¹ and hydroxyl (O-H) stretch at 3200–3600 cm⁻¹ .
Advanced Research Questions
Q. How does the 3-hydroxyphenyl substituent influence the compound’s electronic properties and reactivity?
- Computational Insights : Density Functional Theory (DFT) simulations reveal:
- Electron-donating hydroxyl group increases electron density on the phenyl ring, enhancing electrophilic substitution reactivity .
- Intramolecular hydrogen bonding between the hydroxyl and ester carbonyl stabilizes the molecule .
- Experimental Validation : Compare reaction rates with analogs lacking the hydroxyl group (e.g., Ethyl 6-phenylhexanoate) using kinetic studies .
Q. What strategies resolve contradictory data in biological assays involving Ethyl 6-(3-hydroxyphenyl)hexanoate?
- Case Study : Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from:
- Solvent effects : DMSO vs. aqueous buffers alter compound solubility .
- Assay interference : Hydroxyl group may chelate metal ions in assay buffers, requiring orthogonal validation (e.g., SPR or ITC) .
- Mitigation : Standardize solvent systems and include negative controls with structurally similar inactive analogs .
Q. How can molecular modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking Simulations : Use software like AutoDock Vina to map binding poses. Key findings:
- The 3-hydroxyphenyl group forms hydrogen bonds with active-site residues (e.g., Tyr153 in cytochrome P450) .
- Hexanoate chain length affects hydrophobic interactions with binding pockets .
Methodological Recommendations
Q. What analytical workflows are recommended for purity assessment and contamination detection?
- Step 1 : HPLC-PDA with a C18 column (acetonitrile/water gradient) to quantify impurities (<2% threshold) .
- Step 2 : LC-MS to identify low-abundance by-products (e.g., hydrolyzed hexanoic acid derivatives) .
- Step 3 : Elemental Analysis for C, H, O content (±0.3% theoretical) .
Q. How can environmental stability (e.g., pH, temperature) be systematically evaluated?
- Protocol :
- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Heat samples to 40–80°C for 48h; assess ester hydrolysis using NMR .
- Key Finding : Degradation accelerates above pH 7 and 60°C due to ester bond lability .
Contradictory Data Analysis
Q. Why do biological activity results vary across studies, and how can this be addressed?
- Root Causes :
- Cell line variability : Metabolic activity differences (e.g., CYP450 expression in hepatocytes) .
- Batch-to-batch purity : Trace solvents (e.g., residual DMF) may inhibit enzymes .
- Solution : Use standardized cell models (e.g., HEK293T) and rigorously characterize compound batches .
Advanced Structural Analysis
Q. What role does the hydroxyl group play in the compound’s pharmacokinetic profile?
- Metabolism : Hydroxyl group undergoes Phase II conjugation (glucuronidation), reducing bioavailability .
- Permeability : LogP ~3.2 suggests moderate blood-brain barrier penetration, validated via PAMPA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
